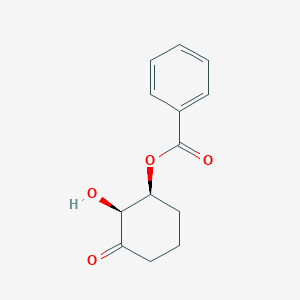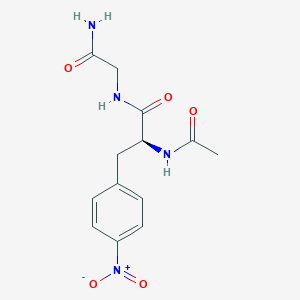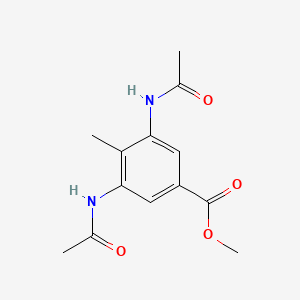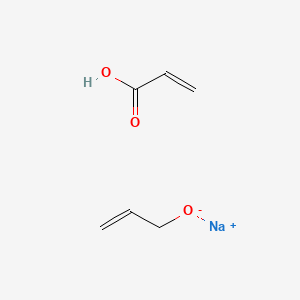
2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, in particular, features a piperidine ring and an isopropyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using an isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly for its potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or nucleic acids to exert their effects. The piperidine ring and isopropyl group may play a role in binding to the target site, while the pyrimidine ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
5-(Propan-2-yl)pyrimidine-4,6(1H,5H)-dione: Lacks the piperidine ring, which may influence its binding properties and overall stability.
2-(Piperidin-1-yl)-5-methylpyrimidine-4,6(1H,5H)-dione: Contains a methyl group instead of an isopropyl group, which may result in different steric and electronic effects.
Uniqueness
The presence of both the piperidine ring and the isopropyl group in 2-(Piperidin-1-yl)-5-(propan-2-yl)pyrimidine-4,6(1H,5H)-dione makes it unique compared to similar compounds. These structural features may enhance its binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
61280-23-7 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-propan-2-yl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)9-10(16)13-12(14-11(9)17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3,(H,13,14,16,17) |
InChI Key |
RGQAFZSEPZZQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=NC1=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)



